molecular formula C17H36N4O5 B1199203 2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol CAS No. 71657-33-5

2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol

Cat. No. B1199203
CAS RN: 71657-33-5
M. Wt: 376.5 g/mol
InChI Key: OWDAGNQPVIAIBM-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups, including amino groups, ether groups, and hydroxyl groups. These functional groups could potentially participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups would likely result in a complex three-dimensional structure.



Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino groups might participate in acid-base reactions, while the ether and hydroxyl groups could be involved in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents.


Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known based on the current information.


Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. However, without more specific information, it’s difficult to suggest more detailed future directions.


Please note that this is a very general analysis based on the limited information available. For a more accurate and detailed analysis, specific studies or data on this exact compound would be needed. If you have access to more detailed information or specific studies on this compound, I would be happy to help analyze them.


properties

IUPAC Name

2-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N4O5/c1-8(21(3)4)10-7-6-9(18)17(25-10)26-15-11(19)13(22)16(24-5)12(20-2)14(15)23/h8-17,20,22-23H,6-7,18-19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDAGNQPVIAIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40992238
Record name 2-Amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl 2-amino-2,3,4,6,7-pentadeoxy-6-(dimethylamino)heptopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol

CAS RN

71657-33-5
Record name 6'-Di-N-methylfortimicin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071657335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl 2-amino-2,3,4,6,7-pentadeoxy-6-(dimethylamino)heptopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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